3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

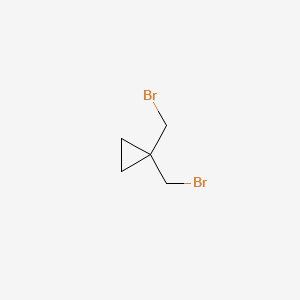

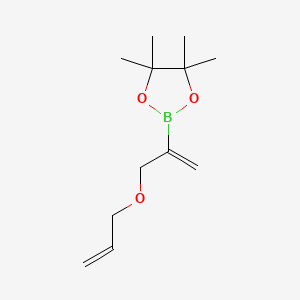

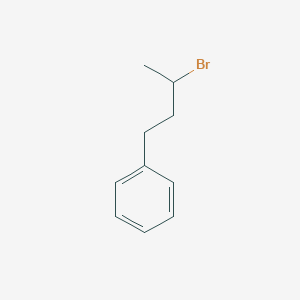

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It has a molecular formula of C12H21BO3 and a molecular weight of 224.11 g/mol.

Synthesis Analysis

Pinacol boronic esters are synthesized through various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The IUPAC name for this compound is 2-{1-[(allyloxy)methyl]vinyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.Chemical Reactions Analysis

Pinacol boronic esters, including 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also participate in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.11 g/mol. The storage temperature is -20°C.Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

Pinacol boronic esters, such as 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Suzuki–Miyaura Coupling

The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . One of the most important applications is the Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .

Synthesis of Functional Groups

Pinacol boronic esters are used in the synthesis of various functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . The pinacol boronic esters play a prominent role in these approaches .

Drug Delivery Systems

Pinacol boronic esters can be used to create reactive oxygen species (ROS)-responsive drug delivery systems . For example, hyaluronic acid (HA) can be structurally modified with phenylboronic acid pinacol ester (PBAP) to form a drug delivery system . This system can encapsulate drugs like curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above can be used in the treatment of periodontitis . The system can rapidly release drugs in a ROS environment to reach the concentration required for treatment . It not only retains the antimicrobial efficacy of the drug but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions .

Wirkmechanismus

Target of Action

Boronic esters, including this compound, are generally used as reagents in organic synthesis .

Mode of Action

Boronic esters are known to participate in various carbon-carbon bond-forming processes . They are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Biochemical Pathways

Boronic esters are known to be involved in various regio- and stereoselective carbon-carbon bond-forming processes .

Result of Action

As a boronic ester, it is likely to be involved in the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Action Environment

The action of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at -20°C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNASSOWKHMKZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453898 |

Source

|

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212127-71-4 |

Source

|

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)